molecular formula C7H7NO4 B075764 4-Methoxy-2-nitrophenol CAS No. 1568-70-3

4-Methoxy-2-nitrophenol

Cat. No. B075764
CAS RN: 1568-70-3
M. Wt: 169.13 g/mol
InChI Key: YBUGOACXDPDUIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methoxy-2-nitrophenol involves several methods, including the alkali hydrolysis of 2-nitro-4-methoxyaniline, which yields a high conversion rate and product purity under optimized conditions such as temperature, reaction time, and reactant ratio. Guo (2002) achieved a 96% yield by conducting the reaction at 133°C for 5 hours with a specific reactant ratio (Guo, 2002). Additionally, Jian (2000) explored a new method for synthesizing 4-Methoxyphenol, highlighting the importance of reaction conditions and yields in synthesis processes (Jian, 2000).

Molecular Structure Analysis

Computational and theoretical studies on 4-Methoxy-2-nitrophenol and related compounds provide insights into their molecular structures and electronic properties. For instance, Kosar (2011) conducted a computational study on the tautomeric forms of (E)-4-Methoxy-2-[(4-nitrophenyl)iminomethyl]phenol, examining its electronic structure, non-linear optical properties, and thermodynamic properties at various temperatures (Kosar, 2011).

Chemical Reactions and Properties

4-Methoxy-2-nitrophenol undergoes various chemical reactions, including nitration and oxidation, which result in a mixture of benzoquinone and 4-methoxy-2-nitrophenol. Beake et al. (1994) proposed a mechanism involving nitric oxide and the 4-methoxyphenoxy radical reacting with nitrogen dioxide or water (Beake, Constantine, & Moodie, 1994).

Physical Properties Analysis

The physical properties of 4-Methoxy-2-nitrophenol, including melting points, vapor pressure, and thermodynamic properties, have been studied. Varfolomeev et al. (2010) investigated the thermochemical properties of methoxyphenols, providing valuable data on their stability and interactions with solvents (Varfolomeev et al., 2010).

Chemical Properties Analysis

The chemical properties of 4-Methoxy-2-nitrophenol, particularly its reactivity and interaction with various chemical agents, have been a subject of research. Studies on its oxidative coupling reactions and the effects of substituents on its chemical behavior provide insights into its potential applications and environmental fate. For example, Pei et al. (2018) examined the substituent effects on the oxidation reactions of 4-Methoxy-2-nitrophenol and related compounds, highlighting the role of dissolved oxygen in these processes (Pei et al., 2018).

Scientific Research Applications

  • Environmental Contamination and Biodegradation :

    • 4-Nitrophenol, a structurally similar compound to 4-Methoxy-2-nitrophenol, is an environmental contaminant used in manufacturing medicines and pesticides. The degradation of such nitrophenols, including the potential pathways and enzymes involved, has been studied in various bacteria like Rhodococcus opacus SAO101 (Kitagawa, Kimura, & Kamagata, 2004).
  • Chemical Synthesis and Reactions :

    • 4-Methoxyphenol reacts with nitrous acid to form 4-Methoxy-2-nitrophenol, along with other products. This process is influenced by various factors such as acidity and reactant concentrations (Beake, Constantine, & Moodie, 1994).
  • Toxicity and Treatment :

    • The toxic effects and degradation of nitrophenols, including compounds structurally similar to 4-Methoxy-2-nitrophenol, have been studied in various systems. The research often focuses on the environmental impact and methods to mitigate these effects, such as anaerobic treatment systems (Haghighi-Podeh & Bhattacharya, 1995).
  • Photocatalysis and Electrochemical Detection :

    • 4-Methoxy-2-nitrophenol and similar compounds have been used in studies on photocatalytic degradation, showcasing their potential in environmental remediation and pollution control (Lauraguais et al., 2014).

Safety And Hazards

4-Methoxy-2-nitrophenol may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

properties

IUPAC Name

4-methoxy-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUGOACXDPDUIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166133
Record name Phenol, 4-methoxy-2-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-nitrophenol

CAS RN

1568-70-3
Record name Phenol, 4-methoxy-2-nitro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-methoxy-2-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-2-nitrophenol
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Synthesis routes and methods I

Procedure details

336.4 g of 2-nitro-4-methoxyaniline was refluxed with 200 g of sodium hydroxide and 10 g of arsenic trioxide in 6500 ml of water, for 20 hours. The resulting solution was cooled on an ice-bath, acidified to pH 1 with concentrated hydrochloric acid and filtered. The solid product was washed with water, and dried under vacuum and in the presence of P2O5 to give 4-methoxy-2-nitrophenol (7A), mp: 78°-80° C.
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336.4 g
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Synthesis routes and methods II

Procedure details

A mixture of 168 g. (0.93 m.) of 3-nitro-p-anisidine, 130 g. of KOH and 1500 ml. of H2O was refluxed with stirring overnight. The solution was acidified with conc. HCl, keeping the temperature below 20°C. The crude product was collected by filtration washed with H2O and air-dried to give 279 g. m.p. 74°-76°C. A recrystallization from 2000 ml. of ethanol yields 106 g. m.p.76°-78°C.
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Synthesis routes and methods III

Procedure details

To a stirred solution of 124 mg of 4-methoxyphenol in dichloromethane were added 1 g of silica gel and 0.077 ml of concentrated nitric acid at room temperature. After the completion of the reaction was detected by thin layer chromatography, the reaction mixture was filtered using Cerite. The filtrate was evaporated, and the residue was purified by silica gel chromatography (dichloromethane) to give 98.5 mg (58%) of 4-methoxy-2-nitrophenol.
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124 mg
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Synthesis routes and methods IV

Procedure details

336.4 g of 2-nitro-4-methoxyaniline was refluxed for 20 hours with 200 g of sodium hydroxide and 10 g of arsenic trioxide, in 6500 ml of water. The resulting solution was cooled on an ice-bath, then acidified to pH 1 with concentrated hydrochloric acid. The solid which formed was filtered and washed with water and dried under reduced pressure over P2O5 to give 2-nitro-4-methoxyphenol, 8A, m.p.: 78°-80°.
Quantity
336.4 g
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reactant
Reaction Step One
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200 g
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reactant
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10 g
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6500 mL
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Synthesis routes and methods V

Procedure details

4-Methoxy-2-nitrophenol (9A) was prepared by treating 2-nitro-4-methoxyaniline with arsenic trioxide and sodium hydroxide in water.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-2-nitrophenol
Reactant of Route 2
4-Methoxy-2-nitrophenol
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4-Methoxy-2-nitrophenol
Reactant of Route 4
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4-Methoxy-2-nitrophenol
Reactant of Route 5
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4-Methoxy-2-nitrophenol
Reactant of Route 6
Reactant of Route 6
4-Methoxy-2-nitrophenol

Citations

For This Compound
126
Citations
BR Folsom, R Stierli… - … science & technology, 1994 - ACS Publications
Nitroaromatics are ubiquitous contaminants which enter the environment as wastes, pesticides, explosives, and dyes (1-4) or are formed through photochemical processes (5) or …
Number of citations: 15 pubs.acs.org
Y Guo, Q Xue, K Cui, J Zhang, H Wang, H Zhang… - RSC …, 2018 - pubs.rsc.org
… With the attack of OH, 4M2NA was rapidly oxidized to 4-methoxy-2-nitrophenol, 4-methoxy-1,2-benzenediol and toluene successively. Then a large amount of oxalic acid, acetic acid …
Number of citations: 18 pubs.rsc.org
MS Miranda, VMF Morais, MAR Matos - The Journal of Chemical …, 2004 - Elsevier
… molar enthalpies of combustion, sublimation, and formation of three methoxynitrophenol isomers: 2-methoxy-4-nitrophenol, 2-methoxy-5-nitrophenol and 4-methoxy-2-nitrophenol. In …
Number of citations: 24 www.sciencedirect.com
J Tremp, P Mattrel, S Fingler, W Giger - Water, Air, and Soil Pollution, 1993 - Springer
… Calculation underestimates H of 4-methoxy-2-nitrophenol by more than one order of magnitude.2-nitrophenols have larger Henry's law constants than phenol, the cresols and the 4-…
Number of citations: 185 link.springer.com
BD Beake, J Constantine, RB Moodie - Journal of the Chemical …, 1994 - pubs.rsc.org
… 4-Methoxyphenol reacts with nitrous acid in aqueous acid solution to give a mixture of benzoquinone and 4-methoxy-2-nitrophenol. The effects on rates and product ratio of acidity, …
Number of citations: 28 pubs.rsc.org
M Algarra, BB Campos, MS Miranda, JCGE da Silva - Talanta, 2011 - Elsevier
… quantum dots capped with PAMAM-G 4 dendrimer were synthetized in water and used for the detection of trace amounts of three nitroaromatic compounds: 4-methoxy-2-nitrophenol (…
Number of citations: 74 www.sciencedirect.com
Z Jing-Si, J Peng, X Na, W Dui-Dui, L Jing… - CHINESE JOURNAL …, 2017 - researchgate.net
… The 4-methoxy-2-nitrophenol (5 mmol) was treated with K2CO3 (7.5 mmol) in DMF for 30 minutes and then methyl 2-bromoisobutyrate (10 mmol) was added with the reaction …
Number of citations: 32 www.researchgate.net
BR Folsom - Journal of Industrial Microbiology and …, 1997 - academic.oup.com

Uptake of substituted nitrophenols from the bulk solution into the cytoplasm limited reaction rates by Pseudomonas putida B2. Initial enzymatic conversion of 2-…

Number of citations: 7 academic.oup.com
RG Coombes - Journal of the Chemical Society, Perkin Transactions 2, 1992 - pubs.rsc.org
… "C led to the formation of 4-methoxy-2-nitrophenol (40%), p-… b) and (c) and that the 4-methoxy-2-nitrophenol gives a strong … The polarisations of 1 and the 4-methoxy-2-nitrophenol are …
Number of citations: 3 pubs.rsc.org
M Padervand, G Lammel, A Bargahi… - Nano-Structures & Nano …, 2019 - Elsevier
… The catalytic activity was evaluated by photodegradation of two semivolatile organic compounds (SVOCs) ie, 4-methoxy-2-nitrophenol (4Mx2Np) and 3-methyl-4-nitrophenol (3M4Np) …
Number of citations: 21 www.sciencedirect.com

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